BenchChemオンラインストアへようこそ!

RinoxiaB

Colon Cancer Phytosterol Cytotoxicity Assay

RinoxiaB (RB, molecular formula C₂₈H₃₈O₄) is a novel phytosterol isolated and characterized from the leaf extract of the medicinal plant Datura inoxia. It belongs to the plant sterol class and demonstrates targeted antiproliferative activity against human colon adenocarcinoma (HCT-15) cells, with a reported IC₅₀ value of 4 µM.

Molecular Formula C28H38O4
Molecular Weight 438.608
Cat. No. B1193700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRinoxiaB
SynonymsRinoxiaB
Molecular FormulaC28H38O4
Molecular Weight438.608
Structural Identifiers
SMILESO=C1O[C@@](C2)([H])[C@H]([C@H]([C@@]3(C)CC[C@]4([H])[C@]56C)CC[C@@]3([H])[C@]4([H])CC=C5CC=CC6=O)COC2(C)[C@H]1C
InChIInChI=1S/C28H38O4/c1-16-25(30)32-23-14-27(16,3)31-15-19(23)21-11-10-20-18-9-8-17-6-5-7-24(29)28(17,4)22(18)12-13-26(20,21)2/h5,7-8,16,18-23H,6,9-15H2,1-4H3/t16-,18-,19-,20-,21+,22-,23+,26-,27?,28-/m0/s1
InChIKeyRTGYQUBCKDFOTO-YLDAWRGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RinoxiaB Procurement Guide: A Novel Phytosterol Isolated from Datura inoxia Targeting the BAX/Bcl-2 Pathway in Colon Cancer


RinoxiaB (RB, molecular formula C₂₈H₃₈O₄) is a novel phytosterol isolated and characterized from the leaf extract of the medicinal plant Datura inoxia [1]. It belongs to the plant sterol class and demonstrates targeted antiproliferative activity against human colon adenocarcinoma (HCT-15) cells, with a reported IC₅₀ value of 4 µM [1]. Its mechanism of action involves the modulation of key apoptotic markers (Bcl-2, BAX, Cytochrome C, Caspases 9 & 3) and cell cycle regulatory proteins (Cyclins D1 & B1, p53, p21) specifically through the BAX/Bcl-2 pathway [1].

Why RinoxiaB Cannot Be Simply Replaced by Generic Phytosterol Analogs or Other Datura inoxia Isolates


Generic substitution within the phytosterol or withanolide classes is not scientifically valid for RinoxiaB due to its unique structural identity as a C₂₈H₃₈O₄ phytosterol, which differs fundamentally from the withanolides (e.g., Dinoxin B, Withaferin A) co-isolated from Datura inoxia [1]. Even among phytosterols, the specific hydroxylation and ring-structure modifications dictate distinct interactions with the BAX/Bcl-2 pathway, leading to variations in mechanistic outcome, quantitative potency, and cell-cycle arrest profiles [1]. Simple interchange based on a shared plant origin or general compound class ignores the compound-specific apoptotic signaling fingerprint, which is the critical selection criterion for targeted colon cancer research.

Quantitative Evidence Guide for Procuring RinoxiaB: Potency, Mechanism, and Cell-Cycle Profile Versus Comparators


RinoxiaB Exhibits a Defined Cytotoxic IC₅₀ of 4 µM Against HCT-15 Colon Cancer Cells, Situating It Within a Therapeutically Relevant Potency Range

RinoxiaB demonstrates an IC₅₀ of 4 µM against HCT-15 human colon adenocarcinoma cells using a cell viability assay [1]. For comparison, the structurally distinct phytosterol Peniocerol, also tested against HCT-15 cells, achieves only moderate cytotoxicity with reported IC₅₀ values ranging from 7.50 to 24.73 µM in a similar viability assay format [2]. While the withanolide Dinoxin B (co-isolated from Datura inoxia) shows submicromolar activity (0.36–2.2 µM) against other colon lines (HCT-116, SW-48, RKO), its primary potency lies against breast cancer lines, and its mechanism differs, involving glucose-mediated modulation [3]. This positions RinoxiaB as a mid-to-high potency phytosterol with a specific cytotoxic profile against a key colon adenocarcinoma line.

Colon Cancer Phytosterol Cytotoxicity Assay

Unique Apoptotic Mechanism: RinoxiaB Significantly Upregulates Bcl-2 (p<0.05) While Downregulating BAX, an Atypical Profile for an Apoptosis Inducer

Western blot analysis revealed that RinoxiaB significantly upregulates Bcl-2 (P < 0.05) while simultaneously causing mitochondrial Cytochrome C release, caspase-9/3 activation, and BAX downregulation in HCT-15 cells [1]. This Bcl-2 upregulation concurrent with apoptosis induction is an atypical profile, as Bcl-2 is canonically anti-apoptotic. In contrast, most phytosterols (e.g., beta-sitosterol, Peniocerol) induce apoptosis via Bcl-2 downregulation and BAX upregulation [2]. The withanolide Withaferin A, another Datura isolate, activates FOXO3a- and Bim-dependent apoptosis without this specific dual Bcl-2/BAX modulation [3].

Apoptosis Bcl-2 Family Mechanism of Action

Dual S and G2/M Cell-Cycle Arrest by RinoxiaB Contrasts with S-phase Arrest for Other Datura-Derived Withanolides

Flow cytometry and cell cycle analysis demonstrated that RinoxiaB arrests the majority of HCT-15 cells in their S and G2/M phases by blocking mitotic spindle formation [1]. This dual arrest profile is mechanistically distinct from 8 novel withanolides isolated from Datura metel L. leaves, which were found to block S-phase proliferation only, acting as topoisomerase I inhibitors [2]. The addition of a G2/M arrest capability suggests RinoxiaB engages additional molecular targets beyond topoisomerase I.

Cell Cycle Arrest Mitotic Spindle Checkpoint Pharmacology

Optimal Scientific and Industrial Application Scenarios for RinoxiaB Based on Differentiating Evidence


Elucidating Non-Canonical Bcl-2-Mediated Apoptosis in Colon Adenocarcinoma Models

Leveraging RinoxiaB's unique simultaneous upregulation of Bcl-2 and induction of mitochondrial apoptosis [1], researchers can dissect alternative apoptotic pathways in HCT-15 cells. This is particularly relevant for studying drug resistance mechanisms where classic Bcl-2 suppression has failed, employing concentrations around the 4 µM IC₅₀ in mechanistic profiling assays.

Dual Checkpoint Inhibition to Overcome Single-Point Cell-Cycle Adaptation

RinoxiaB's capacity to arrest cells at both S-phase and G2/M [1] provides a tool for combinatorial cell-cycle blockade studies. This is advantageous over exclusive S-phase inhibitors (e.g., certain withanolides [2]) for preventing compensatory checkpoint escape, using flow-cytometric readouts of DNA content.

Comparative Phytosterol Selectivity Profiling Against Colon Cancer Lines

Given the quantitative IC₅₀ distinction between RinoxiaB (4 µM [1]) and other phytosterols like Peniocerol (7.50–24.73 µM [2]), RinoxiaB serves as a higher-potency reference standard for HCT-15 cytotoxicity screenings, enabling structure-activity relationship (SAR) studies within the phytosterol class.

Quote Request

Request a Quote for RinoxiaB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.